Odor Potency in Hop Volatile Oil: FD Factor 4 vs. 32 for Saturated Methyl-Branched Acids
In a direct head-to-head comparison using aroma extract dilution analysis (AEDA) on hop volatile oil, 4-methyl-3-pentenoic acid exhibited a flavor dilution (FD) factor of 4, whereas the structurally related saturated acids 3-methylbutanoic acid and 2-methylbutanoic acid both showed FD factors of 32 [1]. The FD factor is a measure of odor potency in the sample matrix, with higher values indicating greater contribution to the overall aroma. This eightfold difference quantifies the significantly lower sensory impact of the unsaturated 4-methyl-3-pentenoic acid compared to its saturated counterparts in the same matrix. Its odor quality was described as sweaty/urine-like/malodor in laundry, distinct from the sweaty/rancid/cheese-like note of the saturated acids [1].
| Evidence Dimension | Odor Potency in Hop Volatile Oil (Flavor Dilution Factor by AEDA) |
|---|---|
| Target Compound Data | FD factor = 4 |
| Comparator Or Baseline | 3-Methylbutanoic acid (FD factor = 32); 2-Methylbutanoic acid (FD factor = 32) |
| Quantified Difference | 8-fold lower FD factor (4 vs. 32) |
| Conditions | Hallertau Perle hop pellet volatile oil, acidic fraction II, analyzed by GC-MS/O and AEDA. |
Why This Matters
This quantitative sensory data is essential for formulators and flavor chemists who need to predict and control the odor profile of hop-derived products; substituting a saturated acid would drastically over-estimate the sweaty/rancid character in the final application.
- [1] Miyazato, H. (2013). Identification of the compounds responsible for the sweat-like odor in hop (Humulus lupulus L.) volatile oil. Journal of Food Research, 2(5), 34–47. View Source
